molecular formula C12H12O3 B12128159 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid

3-(7-Methyl-1-benzofuran-2-yl)propanoic acid

Katalognummer: B12128159
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: VCNKPZYNVYSMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Methyl-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring with a methyl group at the 7th position and a propanoic acid group at the 3rd position.

Vorbereitungsmethoden

The synthesis of 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-(7-Methyl-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of quinone derivatives, while reduction can yield dihydrobenzofuran compounds.

Wissenschaftliche Forschungsanwendungen

3-(7-Methyl-1-benzofuran-2-yl)propanoic acid has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown promising activities such as anti-tumor, antibacterial, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents in the treatment of various diseases. Additionally, in the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

3-(7-Methyl-1-benzofuran-2-yl)propanoic acid can be compared with other similar compounds such as 2,3-dihydro-1-benzofuran-5-propanoic acid and 3-aryl-3-(furan-2-yl)propanoic acid . These compounds share a similar benzofuran or furan core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

3-(7-methyl-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C12H12O3/c1-8-3-2-4-9-7-10(15-12(8)9)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI-Schlüssel

VCNKPZYNVYSMAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C=C(O2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.